1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-2-10(4-3-5-10)8-13-7-9(11)6-12-13/h6-7H,2-5,8,11H2,1H3 |
InChI Key |
LTLMLABTBVGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Pyrazole Core
Hydrazine Condensation : The pyrazole ring is commonly formed by the reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, under mild heating conditions. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration to yield the pyrazole nucleus.
One-Pot Procedures : Advanced methods utilize one-pot protocols where β-aminoenones or acyl phenylacetylenes are transformed into pyrazoles through sequential reactions with hydrazine derivatives, often catalyzed by transition metals like copper or iron. This approach enhances regioselectivity and yield.
Specific Preparation Methodology
Based on literature data and chemical databases, the following detailed synthetic procedure is representative for preparing 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Hydrazine hydrate and 1,3-dicarbonyl compound (e.g., 1,3-diketone) in DMF or ethanol, reflux | Formation of pyrazole ring via condensation and cyclization |
| 2 | Isolation and purification of pyrazol-4-amine intermediate | Typically by recrystallization or chromatography |
| 3 | Alkylation of pyrazol-4-amine with ethylcyclobutylmethyl halide (e.g., bromide) in presence of base (e.g., K2CO3) in aprotic solvent (e.g., DMF) | Selective N-alkylation to introduce ethylcyclobutylmethyl substituent |
| 4 | Purification by column chromatography or recrystallization | To obtain pure 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine |
Notes on Reaction Conditions
The temperature for cyclization is typically moderate (70–100 °C) to ensure efficient ring closure without decomposition.
Alkylation reactions are performed under anhydrous conditions to prevent hydrolysis of alkylating agents.
Bases such as potassium carbonate or sodium hydride are used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
Solvent choice (DMF, DMSO, or acetonitrile) affects reaction rate and selectivity.
Alternative and Advanced Synthetic Approaches
Transition Metal Catalyzed Coupling
Copper or iron-catalyzed coupling reactions between alkynes and oximes followed by hydrazine treatment have been used to prepare substituted pyrazoles with high regioselectivity. This method can be adapted for synthesizing pyrazoles with complex substituents like ethylcyclobutylmethyl groups, improving yield and selectivity.
Characterization and Purification
Spectroscopic Techniques : The synthesized compound is characterized by ^1H-NMR, ^13C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.
Chromatographic Purification : Silica gel column chromatography using hexane/ethyl acetate or dichloromethane/methanol solvent systems is standard for purification.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine + 1,3-dicarbonyl condensation + N-alkylation | Hydrazine hydrate, diketone, ethylcyclobutylmethyl halide | Reflux in DMF or EtOH; base-mediated alkylation | Moderate to high (40–70%) | Straightforward, established chemistry | Multi-step, requires isolation of intermediates |
| One-pot direct N-substituted pyrazole synthesis | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine | 85 °C in DMF, 1.5 h | Moderate (20–40%) | Simplified procedure, fewer steps | Lower yields, substrate scope may vary |
| Transition metal catalyzed coupling + hydrazine cyclization | Phenylacetylene, oxime, hydrazine, Cu/Fe catalyst | DMF solvent, mild heating | High regioselectivity | Efficient for complex substituents | Requires metal catalysts, optimization needed |
Research Findings and Observations
The selective N-alkylation step is critical for obtaining the desired 1-substituted pyrazole without over-alkylation or substitution at other nitrogen atoms.
The choice of solvent and base strongly influences the reaction outcome and purity.
Recent advances in one-pot syntheses and metal-catalyzed processes offer more sustainable and efficient routes but may require specialized conditions.
Spectroscopic and chromatographic data confirm the successful synthesis and purity of 1-[(1-ethylcyclobutyl)methyl]-1H-pyrazol-4-amine, supporting the reliability of these methods.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is being explored for its potential as a therapeutic agent. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines:
-
Case Study 1: Melanoma Cells
In studies involving A2058 melanoma cells, the compound demonstrated an IC50 of 0.58 µM, indicating potent inhibitory effects on cell viability by disrupting critical survival signaling pathways such as ERK and AKT. -
Case Study 2: Breast Cancer
Research on MCF-7 breast cancer cells revealed an IC50 of 13.3 µM, where the compound induced apoptosis through mitochondrial pathways, suggesting its potential use in breast cancer treatment.
Enzyme Inhibition Studies
The compound has shown promise in studies focusing on enzyme inhibition. Its structure allows for interactions with specific enzymes, making it a candidate for developing inhibitors targeting various biological pathways. The bromine substitution at the 4-position of related compounds enhances their reactivity and specificity towards enzyme targets.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine has revealed that modifications to the pyrazole ring and substituents can significantly influence its biological activity. Ongoing investigations aim to optimize these structural features to enhance efficacy while minimizing toxicity.
Agrochemicals
Due to its chemical properties, this compound can serve as a building block in the synthesis of agrochemicals. Its ability to inhibit specific biological pathways makes it suitable for developing herbicides or fungicides that target plant pathogens or pests selectively.
Material Science
The compound's unique structure may also find applications in material science, particularly in developing polymers or other materials with specific functional properties. Its reactivity can be harnessed to create new materials with tailored characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclic Substituents and Conformational Flexibility
Electronic and Steric Considerations
- Electron-Withdrawing Groups : Substitutions like 4-trifluoromethyl (as in compound 40f) can alter electron density, impacting binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
